molecular formula C11H14BrNO2 B15231601 Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate

Cat. No.: B15231601
M. Wt: 272.14 g/mol
InChI Key: QUYRKMIPYLJRIF-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-bromopyridine with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Biological Activity

Ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C12_{12}H14_{14}BrN1_{1}O2_{2} with a molecular weight of approximately 272.14 g/mol. The compound features a brominated pyridine ring and an ethyl ester functional group, which are crucial for its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromine atom on the pyridine ring enhances the compound's ability to participate in non-covalent interactions such as:

  • Hydrogen Bonding : The presence of the ester group allows for hydrogen bonding with biological macromolecules.
  • π-π Stacking : The aromatic nature of the pyridine can facilitate π-π stacking interactions with nucleobases or other aromatic systems.

These interactions may influence various biochemical pathways, including those involved in inflammation, cancer progression, and microbial infections .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, pyridine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has also highlighted the potential antimicrobial effects of brominated pyridine derivatives. This compound may act against both Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Enzyme Inhibition

The compound is being investigated for its role as an enzyme inhibitor. Studies suggest that it could inhibit specific enzymes involved in metabolic pathways critical for disease progression, such as those associated with cancer or infectious diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution properties. It is metabolized by liver enzymes, which may lead to active metabolites contributing to its biological effects .

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of Groningen demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The half-maximal inhibitory concentration (IC50) was determined to be around 15 µM, indicating potent activity compared to control compounds .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate2270209-92-0Similar structure but different bromine positionModerate anticancer activity
Ethyl 2-(4-bromopyridin-3-YL)-2-methylpropanoate1404367-21-0Variation in bromine position affecting reactivityLimited data available
Ethyl 2-(5-chloropyridin-2-YL)-2-methylpropanoateNot listedChlorine instead of bromine; different biological activityReduced efficacy compared to brominated analogs

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate

InChI

InChI=1S/C11H14BrNO2/c1-4-15-10(14)11(2,3)9-6-5-8(12)7-13-9/h5-7H,4H2,1-3H3

InChI Key

QUYRKMIPYLJRIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=NC=C(C=C1)Br

Origin of Product

United States

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